(S)-Ethyl piperidine-2-carboxylate hydrochloride
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Overview
Description
“(S)-Ethyl piperidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known by other names such as “ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL” and “(S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride” among others .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular weight of “this compound” is 193.67 g/mol . The InChI string representation of the molecule isInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 193.67 g/mol . The compound’s InChI string isInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
.
Scientific Research Applications
Synthesis of Chemical Intermediates
(S)-Ethyl piperidine-2-carboxylate hydrochloride is utilized as a starting material or intermediate in the synthesis of various chemical compounds. For instance, it has been used in the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a process involving amidation, Friedel-Crafts acylation, and hydration, highlighting its role in facilitating the synthesis of complex molecules with reasonable overall yield (Zheng Rui, 2010).
Biological Activities
Several studies have explored the biological activities of compounds synthesized using this compound. For example, new piperidine substituted benzothiazole derivatives were synthesized and showed significant antibacterial and antifungal activities (S. Shafi, R. Rajesh, S. Senthilkumar, 2021). Another study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as promising anticancer agents, with some compounds showing strong anticancer activities (A. Rehman et al., 2018).
Antimicrobial Activities
Compounds derived from this compound have been studied for their antimicrobial properties. For instance, a study on the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial activities against various bacteria and fungi (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).
Molecular Structure Analysis
The molecular structure of 4-carboxypiperidinium chloride, closely related to this compound, has been characterized through X-ray diffraction, computational methods, and FTIR spectrum analysis. This research contributes to the understanding of the structural aspects of piperidine derivatives and their interactions (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Enzyme Inhibition Studies
This compound derivatives have also been investigated for their potential as enzyme inhibitors. A series of new (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors, showing significant inhibitory activities and suggesting potential applications in neurological research (Jiange Zhang et al., 2007).
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .
Properties
IUPAC Name |
ethyl (2S)-piperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAWPIXNSIYQPC-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678568 |
Source
|
Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123495-48-7 |
Source
|
Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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